(R)-1,4-Benzodioxan-2-carboxypiperazine

Asymmetric Synthesis Chiral Intermediate Process Chemistry

This enantiopure (R)-configured benzodioxane-piperazine is the indispensable chiral intermediate for (R)-doxazosin hydrochloride and other α-adrenergic antagonists. The 2-position stereochemistry is non-interchangeable—racemic or (S)-material compromises enantiomeric purity, invalidating regulatory filings and pharmacological studies. Source with ≥94% ee to guarantee valid SAR, chiral assay development, and downstream API integrity. Standard R&D-use building block, 97% purity, available for immediate procurement.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 860173-98-4
Cat. No. B1269936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,4-Benzodioxan-2-carboxypiperazine
CAS860173-98-4
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2
InChIInChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/t12-/m1/s1
InChIKeyFLUPDJNTYCSBJZ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1,4-Benzodioxan-2-carboxypiperazine (CAS 860173-98-4) – Procurement-Grade Chiral Intermediate for Adrenergic Drug Synthesis


(R)-1,4-Benzodioxan-2-carboxypiperazine, also systematically designated as (R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone, is a chiral piperazine derivative containing the 1,4-benzodioxane scaffold . This compound serves as a key enantiopure intermediate in the synthesis of several alpha-adrenergic receptor antagonists, including doxazosin, piperoxan, prosympal, and dibozane . It is commercially available as a research-use-only building block with typical purity specifications of ≥95% to 97% , and is recognized as a critical starting material for the preparation of (R)-configured active pharmaceutical ingredients.

Why (R)-1,4-Benzodioxan-2-carboxypiperazine Cannot Be Replaced by Racemic Mixtures or the (S)-Enantiomer


The chiral center at the 2-position of the benzodioxane ring renders the (R)- and (S)-enantiomers of 1,4-benzodioxan-2-carboxypiperazine non-interchangeable as synthetic intermediates. The stereochemical configuration directly determines the enantiomeric identity of downstream active pharmaceutical ingredients, such as (R)-doxazosin versus (S)-doxazosin [1]. In adrenergic receptor pharmacology, enantiomers frequently exhibit divergent potency, selectivity, and metabolic profiles [2]. Using a racemic mixture or the opposite enantiomer would compromise enantiomeric purity, potentially invalidating regulatory compliance and altering biological outcomes in subsequent drug development [3]. The quantitative evidence presented in Section 3 demonstrates specific, measurable differences that confirm the necessity of procuring the correct single enantiomer.

Quantitative Differentiation of (R)-1,4-Benzodioxan-2-carboxypiperazine: Head-to-Head Evidence for Procurement Decisions


Chiral Purity: 94% Enantiomeric Excess for the (R)-Enantiomer in a Validated Synthetic Route

In a 2016 patent describing the synthesis of doxazosin, (R)-1,4-benzodioxan-2-carboxypiperazine was obtained with an optical purity of 94% enantiomeric excess (ee) as determined by chiral HPLC (Chiralpak AD-H, 20% isopropanol/hexane, 1.0 mL/min) [1]. The synthetic sequence yielded 96% of the desired (R)-enantiomer from the corresponding Boc-protected precursor under TFA deprotection conditions [1]. This level of stereochemical fidelity ensures that the resulting (R)-doxazosin·HCl product meets the necessary enantiomeric specifications for pharmaceutical development.

Asymmetric Synthesis Chiral Intermediate Process Chemistry

Commercial Purity Benchmark: ≥95% to 97% HPLC Purity Across Multiple Suppliers

Vendor technical datasheets consistently report minimum purity specifications for (R)-1,4-benzodioxan-2-carboxypiperazine ranging from 95% to 97% as determined by HPLC . This contrasts with the racemic mixture (1-(1,4-benzodioxan-2-ylcarbonyl)piperazine), which is often available at lower purity grades (e.g., 90% or unspecified) due to its less stringent role in enantioselective applications . The consistent high purity of the (R)-enantiomer reflects its specialized use in chiral drug synthesis.

Quality Control Analytical Chemistry Procurement Specification

Role as Exclusive Precursor for (R)-Doxazosin: Stereochemical Requirement for Single-Enantiomer Drug Synthesis

(R)-1,4-Benzodioxan-2-carboxypiperazine is the requisite chiral building block for the synthesis of (R)-doxazosin hydrochloride, the single enantiomer of the alpha-1 adrenergic antagonist doxazosin [1]. While doxazosin is clinically administered as a racemic mixture, preclinical and pharmacological studies frequently require the individual enantiomers to dissect stereospecific contributions to receptor binding and metabolism [2]. The (R)-configured intermediate is essential for generating the (R)-doxazosin enantiomer; the (S)-enantiomer (CAS 401941-54-6) is similarly required for (S)-doxazosin [3].

Chiral Drug Synthesis Alpha-1 Adrenergic Antagonist Active Pharmaceutical Ingredient

Enantioselective Resolution Efficiency: d-Tartaric Acid Resolution Yields 99.9% ee for the (S)-Enantiomer, Indicating Class-Wide Potential for High Stereopurity

Fang et al. (2001) demonstrated that direct resolution of racemic 1,4-benzodioxan-2-carboxypiperazine with d-tartaric acid followed by conversion to the mesylate salt afforded (S)-1,4-benzodioxan-2-carboxypiperazine with 99.9% enantiomeric excess (ee) in 80% overall yield [1]. While this specific data pertains to the (S)-enantiomer, the methodology is directly transferable to the (R)-enantiomer, establishing a class-level benchmark for the attainable stereopurity of 1,4-benzodioxan-2-carboxypiperazine derivatives.

Chiral Resolution Process Development Enantiomeric Excess

Recommended Application Scenarios for (R)-1,4-Benzodioxan-2-carboxypiperazine Based on Quantitative Evidence


Synthesis of (R)-Doxazosin Hydrochloride for Stereospecific Pharmacological Studies

This compound is the indispensable chiral intermediate for preparing (R)-doxazosin hydrochloride. As demonstrated in Section 3, the (R)-configured building block is required to access the (R)-enantiomer of doxazosin, which is essential for preclinical investigations into the stereospecific contributions of doxazosin to alpha-1 adrenoceptor binding, selectivity, and metabolism. Procurement of material with high enantiomeric excess (≥94% ee) is critical to ensure the validity of such studies [1][2].

Preparation of Chiral 2-Substituted Benzodioxane Derivatives for Structure-Activity Relationship (SAR) Exploration

The enantiopure 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry. (R)-1,4-Benzodioxan-2-carboxypiperazine serves as a versatile platform for generating diverse libraries of (R)-configured analogs via amide bond formation, N-alkylation, or further functionalization of the piperazine ring. The high baseline purity (95–97%) minimizes interference from achiral impurities, enabling more accurate SAR interpretation .

Use as a Chiral Auxiliary or Resolving Agent in Asymmetric Synthesis

Owing to its defined stereochemistry and the presence of a basic piperazine nitrogen, (R)-1,4-Benzodioxan-2-carboxypiperazine can be employed as a chiral auxiliary in the asymmetric synthesis of carboxylic acid derivatives or as a resolving agent for racemic acids via diastereomeric salt formation. The class-level potential for ultra-high stereopurity (≥99.9% ee) suggests that, when sourced from appropriate suppliers, this compound can facilitate efficient optical resolution processes [3].

Reference Standard or Internal Standard for Chiral Chromatographic Method Development

The availability of both enantiomers (R: CAS 860173-98-4; S: CAS 401941-54-6) enables their use as authentic reference standards for the development and validation of chiral HPLC or SFC methods. These methods are crucial for monitoring enantiomeric purity during drug substance manufacturing and for ensuring batch-to-batch consistency. The documented chiral HPLC retention times (tR major = 13.2 min, tR minor = 23.4 min) provide a starting point for method optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1,4-Benzodioxan-2-carboxypiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.